

Physical and chemical characteristics of 2-Chloro-6-methylbenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzaldehyde

Cat. No.: B074664

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An In-depth Technical Guide to 2-Chloro-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of **2-Chloro-6-methylbenzaldehyde** (CAS No: 1194-64-5). An aromatic aldehyde of significant interest in organic synthesis, this compound serves as a versatile intermediate in the preparation of various pharmaceuticals and fine chemicals. This document details experimental protocols for its synthesis and purification, alongside an in-depth analysis of its structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Physical and Chemical Properties

2-Chloro-6-methylbenzaldehyde is a pale yellow crystalline solid or powder with a distinct aromatic odor.[1] It exhibits solubility in common organic solvents such as ethanol and ether, with limited solubility in water.[2] The presence of both a chloro and a methyl group on the benzaldehyde scaffold influences its reactivity, particularly in electrophilic aromatic substitution and nucleophilic addition reactions.[2]

Quantitative Data Summary

The key physical and chemical properties of **2-Chloro-6-methylbenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ ClO	
Molecular Weight	154.59 g/mol	
CAS Number	1194-64-5	
Appearance	Pale yellow solid/crystals/powder	[1]
Melting Point	36-40 °C	[3]
Boiling Point	74 °C @ 0.4 mmHg	[3]
Density (Predicted)	1.195 ± 0.06 g/cm ³	[4]
Flash Point	98.9 °C	[3]
InChI	1S/C8H7ClO/c1-6-3-2-4- 8(9)7(6)5-10/h2-5H,1H3	[3]
SMILES	CC1=C(C(=CC=C1)Cl)C=O	[5]

Spectroscopic Characteristics

The structural elucidation of **2-Chloro-6-methylbenzaldehyde** is supported by various spectroscopic techniques. The following sections detail the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Chloro-6-methylbenzaldehyde** in a suitable solvent (e.g., CDCl₃) is expected to show distinct signals for the aldehydic, aromatic, and methyl protons.

- Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.5-10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.

- **Aromatic Protons (Ar-H):** The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, they will likely exhibit complex splitting patterns (doublets and triplets) arising from ortho- and meta-coupling.
- **Methyl Protons (-CH₃):** A singlet corresponding to the three methyl protons is expected in the upfield region, typically around δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Environment	Expected Chemical Shift (δ , ppm)
Aldehydic Carbonyl (C=O)	190-200
Aromatic C-Cl	135-140
Aromatic C-CH ₃	138-142
Aromatic C-CHO	133-137
Aromatic C-H	125-135
Methyl Carbon (-CH ₃)	18-22

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-6-methylbenzaldehyde** will display characteristic absorption bands corresponding to its functional groups.

Functional Group	Wavenumber (cm ⁻¹)	Description
C=O (carbonyl) stretch	~1700	Strong, sharp absorption, characteristic of aromatic aldehydes.
C-H (aldehyde) stretch	~2820 and ~2720	Two weak to medium bands (Fermi doublet), diagnostic for aldehydes.
C-H (aromatic) stretch	>3000	Weak to medium absorptions.
C=C (aromatic) stretch	~1600, ~1580, ~1470	Medium to strong absorptions.
C-Cl stretch	700-800	Medium to strong absorption.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Chloro-6-methylbenzaldehyde** is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in isotopic peaks (M and M+2) in an approximate 3:1 ratio for chlorine-containing fragments.

m/z	Proposed Fragment
154/156	[M] ⁺ (Molecular ion)
153/155	[M-H] ⁺
125/127	[M-CHO] ⁺
119	[M-Cl] ⁺
91	[C ₇ H ₇] ⁺

Experimental Protocols

The synthesis of **2-Chloro-6-methylbenzaldehyde** can be achieved through several routes. Below are detailed methodologies for two common approaches.

Synthesis via Oxidation of 2-Chloro-6-methyltoluene

This method involves the direct oxidation of the methyl group of 2-chloro-6-methyltoluene to an aldehyde.

Materials:

- 2-Chloro-6-methyltoluene
- Cerium (IV) ammonium nitrate (CAN)
- Sodium bromate
- Acetonitrile
- Water
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methyltoluene (1.0 eq) in a 1:1 mixture of acetonitrile and water.
- Add cerium (IV) ammonium nitrate (0.1 eq) and sodium bromate (2.5 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).

- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **2-Chloro-6-methylbenzaldehyde** by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis via Grignard Reaction

This protocol describes the formation of the aldehyde from the corresponding aryl halide via a Grignard reagent.

Materials:

- 1-Bromo-2-chloro-3-methylbenzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Iodine (a small crystal)
- N,N-Dimethylformamide (DMF)
- 1 M Hydrochloric acid
- Diethyl ether
- Saturated ammonium chloride solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Grignard Reagent Formation:

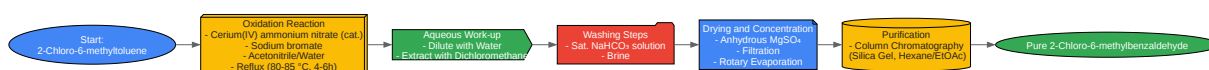
- Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask under a nitrogen atmosphere.
- Add a small amount of anhydrous THF to cover the magnesium.
- In the dropping funnel, prepare a solution of 1-bromo-2-chloro-3-methylbenzene (1.0 eq) in anhydrous THF.
- Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate, gently warm the flask.
- Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature for 1 hour.
- Formylation:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Add N,N-dimethylformamide (1.5 eq) dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
 - After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
- Work-up and Purification:
 - Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.
 - Add 1 M hydrochloric acid until the magnesium salts dissolve.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude **2-Chloro-6-methylbenzaldehyde** by vacuum distillation or column chromatography.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-Chloro-6-methylbenzaldehyde** via the oxidation of 2-chloro-6-methyltoluene, followed by a standard purification procedure.



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